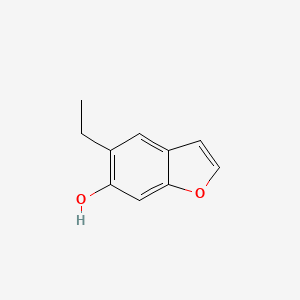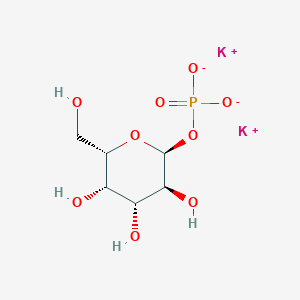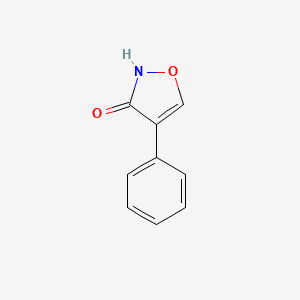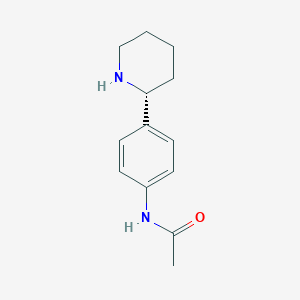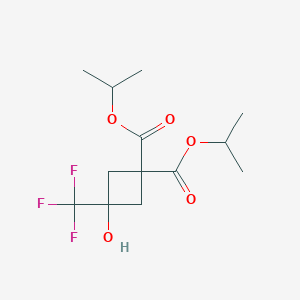
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is a chemical compound known for its unique structure and properties It features a cyclobutane ring substituted with a trifluoromethyl group and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutane derivatives with trifluoromethylating agents. One common method includes the use of diisopropyl malonate as a starting material, which undergoes cyclization and subsequent trifluoromethylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process often includes steps such as esterification, cyclization, and trifluoromethylation under controlled conditions to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity .
類似化合物との比較
Similar Compounds
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Diisopropyl 3-(2-ethoxy-2-oxoacetoxy)-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate: Contains an additional ethoxy group, which can alter its reactivity and applications.
Uniqueness
Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C13H19F3O5 |
|---|---|
分子量 |
312.28 g/mol |
IUPAC名 |
dipropan-2-yl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C13H19F3O5/c1-7(2)20-9(17)11(10(18)21-8(3)4)5-12(19,6-11)13(14,15)16/h7-8,19H,5-6H2,1-4H3 |
InChIキー |
QKNWRTFGHBVUAB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1(CC(C1)(C(F)(F)F)O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


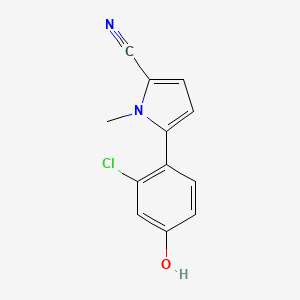
![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)

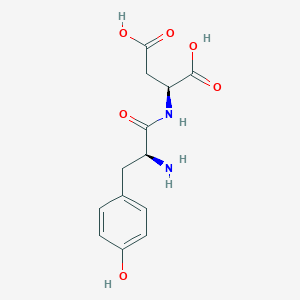
![(2S,3AS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15206592.png)
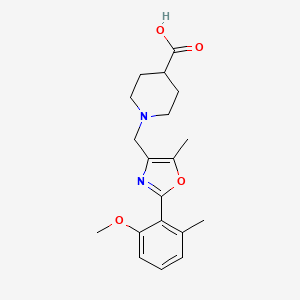

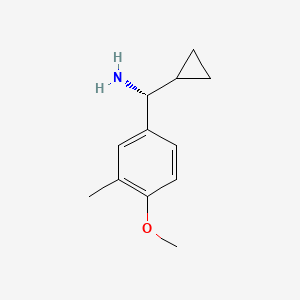
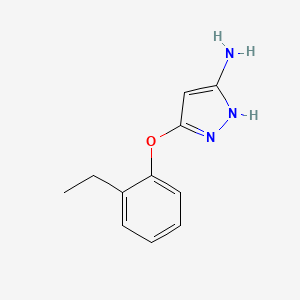
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
